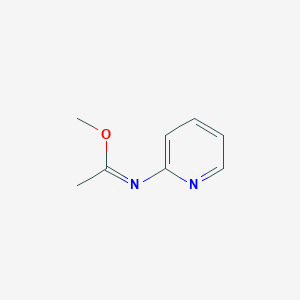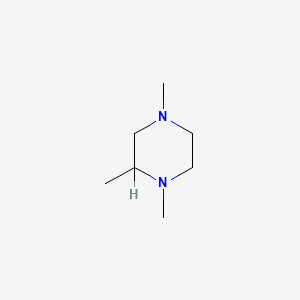![molecular formula C5H10N2 B1148512 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane CAS No. 132339-20-9](/img/structure/B1148512.png)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
作用機序
Target of Action
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, also known as DBH, is a chiral diazabicyclic compound It’s known that dbh can be used as a starting material for the synthesis of chiral diazabicyclic ligands , which can interact with various biological targets.
Mode of Action
It’s known that dbh derivatives can act as catalysts in asymmetric catalysis reactions . In these reactions, the chiral catalysts can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other .
Biochemical Pathways
As a precursor in the preparation of diazabicyclo[221]heptane derivatives, DBH may indirectly influence various biochemical pathways through its derivatives .
Result of Action
It’s known that dbh can be used as an organocatalyst in the biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests that DBH may have a role in facilitating chemical reactions at the molecular level.
生化学分析
Biochemical Properties
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to act as a ligand, forming complexes with metal ions and enzymes. For instance, it can form stable complexes with copper ions, which can then interact with enzymes such as superoxide dismutase. The nature of these interactions often involves coordination bonds between the nitrogen atoms of this compound and the metal ions, leading to changes in the enzyme’s activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through coordination bonds and hydrogen bonding. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, this compound can exhibit toxic or adverse effects, including oxidative damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. By modulating the activity of these enzymes, this compound can influence the levels of key metabolites and alter metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Binding proteins can facilitate the localization and accumulation of this compound in specific tissues, enhancing its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with azides in the presence of a catalyst, such as palladium, to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated reagents like bromoethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted diazabicyclo compounds.
科学的研究の応用
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
類似化合物との比較
- (1S,4S)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride
- Bicyclo[3.1.1]heptane derivatives
Comparison: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is unique due to its dual nitrogen atoms within the bicyclic structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, (1S,4S)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride contains an oxygen atom, altering its chemical properties and reactivity .
特性
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJNJFJCGBKSF-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane a valuable building block in organic synthesis?
A1: this compound serves as a versatile chiral building block due to its rigid bicyclic structure and the presence of two nitrogen atoms. This allows for the creation of diverse derivatives with distinct stereochemical properties, making it attractive for developing chiral catalysts and ligands. [, , , ]
Q2: How is this compound used in asymmetric catalysis?
A2: Researchers have explored this compound derivatives as chiral ligands and organocatalysts in various asymmetric reactions. For example, they have been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78%. [, ] Additionally, they have shown promise in catalyzing the asymmetric Diels-Alder reaction. []
Q3: What is the significance of the Biginelli reaction and how does this compound play a role?
A3: The Biginelli reaction is a multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), heterocyclic compounds with significant biological activity. this compound derivatives, particularly its hydrobromide salts, have been employed as organocatalysts in this reaction. They effectively promote the synthesis of DHPMs in good yields and with moderate enantioselectivity. []
Q4: Can you provide examples of specific this compound derivatives and their applications?
A4: * This compound-dithiocarbamates: These derivatives exhibited promising antiproliferative activity against several cancer cell lines, including cervical, breast, and lung cancer, by inducing apoptosis. [, ]
This compound-derived α,β-diamino acid:* This compound serves as a valuable building block in peptide synthesis and drug discovery due to its unique structure and properties. []
Q5: What are the structural characteristics of this compound?
A5: While the exact spectroscopic data isn't provided in the provided abstracts, we know it's a chiral bicyclic diamine. Its rigid structure and two nitrogen atoms offer versatile modification points for synthesizing diverse derivatives. [, , ]
Q6: How does the structure of this compound derivatives influence their biological activity?
A6: Structure-activity relationship (SAR) studies on this compound-dithiocarbamates revealed that specific substituents significantly impact their antiproliferative activity and selectivity towards different cancer cell lines. [, ] This suggests that modifications to the core structure can be strategically employed to fine-tune the biological activity of these derivatives.
Q7: Has this compound been incorporated into materials with unique properties?
A7: Yes, this compound has been utilized in creating organic-inorganic hybrid materials. These materials, incorporating alkali metal halides, exhibit interesting properties like phase transitions, dielectric anomalies, and switchable second harmonic generation (SHG) responses. [, ] The chiral nature of the molecule plays a crucial role in these properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/new.no-structure.jpg)
![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)



